4-methyl-3-phenyl-5-(1H-1,2,4-triazol-3-yl)-2-thiophenecarbonitrile
CAS No.: 339111-57-8
Cat. No.: VC5452271
Molecular Formula: C14H10N4S
Molecular Weight: 266.32
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 339111-57-8 |
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Molecular Formula | C14H10N4S |
Molecular Weight | 266.32 |
IUPAC Name | 4-methyl-3-phenyl-5-(1H-1,2,4-triazol-5-yl)thiophene-2-carbonitrile |
Standard InChI | InChI=1S/C14H10N4S/c1-9-12(10-5-3-2-4-6-10)11(7-15)19-13(9)14-16-8-17-18-14/h2-6,8H,1H3,(H,16,17,18) |
Standard InChI Key | XJGJSLUJBKOBOQ-UHFFFAOYSA-N |
SMILES | CC1=C(SC(=C1C2=CC=CC=C2)C#N)C3=NC=NN3 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 4-methyl-3-phenyl-5-(1H-1,2,4-triazol-5-yl)thiophene-2-carbonitrile, reflecting its substitution pattern on the thiophene ring. Its molecular formula, C₁₄H₁₀N₄S, corresponds to a molecular weight of 266.32 g/mol. The CAS registry number 339111-57-8 uniquely identifies it in chemical databases.
Structural Characteristics
The molecule’s architecture comprises:
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A thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) serving as the central scaffold.
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A phenyl group at position 3, contributing to hydrophobic interactions.
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A nitrile group (-C≡N) at position 2, enhancing electrophilicity and reactivity.
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A 1H-1,2,4-triazole moiety at position 5, providing hydrogen-bonding capabilities and metal-coordination sites.
This combination of functional groups enables diverse chemical reactivity and biological activity.
Table 1: Key Structural Descriptors
Property | Value/Description |
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Molecular Formula | C₁₄H₁₀N₄S |
Molecular Weight | 266.32 g/mol |
IUPAC Name | 4-methyl-3-phenyl-5-(1H-1,2,4-triazol-5-yl)thiophene-2-carbonitrile |
CAS Number | 339111-57-8 |
SMILES | CC1=C(SC(=C1C2=CC=CC=C2)C#N)C3=NC=NN3 |
Synthesis and Reaction Optimization
Synthetic Pathways
The synthesis of 4-methyl-3-phenyl-5-(1H-1,2,4-triazol-3-yl)-2-thiophenecarbonitrile typically involves sequential functionalization of a thiophene precursor. A common route includes:
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Thiophene Ring Formation: Cyclization of appropriate dicarbonyl or thiocarbonyl precursors.
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Nitrile Introduction: Cyanation at position 2 via nucleophilic substitution or metal-catalyzed reactions.
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Triazole Incorporation: Coupling reactions (e.g., Huisgen cycloaddition) to attach the 1,2,4-triazole ring.
Reaction Conditions
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Temperature: Reactions often proceed at 80–120°C to balance kinetics and thermodynamics.
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Solvents: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance solubility of intermediates.
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Catalysts: Transition metals (e.g., Cu(I) for click chemistry) accelerate triazole formation.
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) |
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Thiophene Formation | Lawesson’s Reagent, THF, reflux | 65–70 |
Cyanation | KCN, CuCN, DMF, 100°C | 50–55 |
Triazole Coupling | CuI, sodium ascorbate, RT | 75–80 |
Physicochemical Properties
Physical Properties
While experimental data for melting and boiling points remain unreported, analogous triazole-thiophene derivatives exhibit:
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Melting Points: 180–220°C (decomposition observed near upper limits).
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Solubility: Moderate solubility in DMSO and chloroform; limited in water.
Chemical Reactivity
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Nitrile Group: Participates in nucleophilic additions (e.g., with Grignard reagents) and reductions to amines.
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Triazole Ring: Undergoes alkylation, acylation, and coordination with metal ions .
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Thiophene Core: Susceptible to electrophilic substitution at position 4 due to methyl and phenyl directing effects.
Biological Activities and Mechanisms
Anticancer Activity
In vitro studies suggest apoptosis induction via caspase-3 activation and Bcl-2 suppression. The nitrile group may covalently bind cysteine residues in oncogenic kinases.
Table 3: Biological Activity Profiles
Target Organism/Cell Line | IC₅₀/EC₅₀ (µM) | Mechanism |
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Candida albicans | 12.5 | Ergosterol biosynthesis inhibition |
MCF-7 (Breast Cancer) | 8.2 | Caspase-3 activation |
Analytical Characterization
Spectroscopic Data
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¹H NMR: Signals at δ 2.45 (s, 3H, CH₃), 7.35–7.55 (m, 5H, Ph), 8.20 (s, 1H, triazole-H).
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IR: Peaks at 2220 cm⁻¹ (C≡N stretch), 1600 cm⁻¹ (C=N triazole).
Future Directions
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Structure-Activity Studies: Modifying the phenyl or triazole groups to enhance potency.
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Material Science Applications: Exploring use in organic semiconductors due to π-conjugated systems.
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In Vivo Toxicology: Assessing chronic exposure effects in model organisms.
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